molecular formula C20H23N5O4 B11056694 2-{[(4E)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino]oxy}-N-[4-(piperidin-1-ylcarbonyl)phenyl]acetamide

2-{[(4E)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino]oxy}-N-[4-(piperidin-1-ylcarbonyl)phenyl]acetamide

Cat. No.: B11056694
M. Wt: 397.4 g/mol
InChI Key: AFEKFTAGSNZWFO-CJLVFECKSA-N
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Description

2-{[(4E)-6,7-DIHYDRO-2,1,3-BENZOXADIAZOL-4(5H)-YLIDENEAMINO]OXY}-N-[4-(1-PIPERIDINYLCARBONYL)PHENYL]ACETAMIDE is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various scientific fields. This compound features a benzoxadiazole core, which is known for its diverse biological activities, and a piperidinylcarbonyl phenyl group, which enhances its chemical reactivity and stability.

Preparation Methods

The synthesis of 2-{[(4E)-6,7-DIHYDRO-2,1,3-BENZOXADIAZOL-4(5H)-YLIDENEAMINO]OXY}-N-[4-(1-PIPERIDINYLCARBONYL)PHENYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the benzoxadiazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The benzoxadiazole core can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the benzoxadiazole core.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinylcarbonyl phenyl group, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-{[(4E)-6,7-DIHYDRO-2,1,3-BENZOXADIAZOL-4(5H)-YLIDENEAMINO]OXY}-N-[4-(1-PIPERIDINYLCARBONYL)PHENYL]ACETAMIDE has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which 2-{[(4E)-6,7-DIHYDRO-2,1,3-BENZOXADIAZOL-4(5H)-YLIDENEAMINO]OXY}-N-[4-(1-PIPERIDINYLCARBONYL)PHENYL]ACETAMIDE exerts its effects involves its interaction with specific molecular targets and pathways. The benzoxadiazole core is known to interact with various enzymes and receptors, modulating their activity and leading to various biological effects. The piperidinylcarbonyl phenyl group enhances the compound’s binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar compounds to 2-{[(4E)-6,7-DIHYDRO-2,1,3-BENZOXADIAZOL-4(5H)-YLIDENEAMINO]OXY}-N-[4-(1-PIPERIDINYLCARBONYL)PHENYL]ACETAMIDE include other benzoxadiazole derivatives and piperidinylcarbonyl phenyl compounds. These compounds share similar chemical structures but differ in their specific functional groups and substituents, leading to variations in their chemical reactivity and biological activities. Some examples of similar compounds include:

These compounds highlight the versatility and potential of benzoxadiazole derivatives in various scientific applications.

Properties

Molecular Formula

C20H23N5O4

Molecular Weight

397.4 g/mol

IUPAC Name

2-[(E)-6,7-dihydro-5H-2,1,3-benzoxadiazol-4-ylideneamino]oxy-N-[4-(piperidine-1-carbonyl)phenyl]acetamide

InChI

InChI=1S/C20H23N5O4/c26-18(13-28-22-16-5-4-6-17-19(16)24-29-23-17)21-15-9-7-14(8-10-15)20(27)25-11-2-1-3-12-25/h7-10H,1-6,11-13H2,(H,21,26)/b22-16+

InChI Key

AFEKFTAGSNZWFO-CJLVFECKSA-N

Isomeric SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)CO/N=C/3\CCCC4=NON=C43

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)CON=C3CCCC4=NON=C43

Origin of Product

United States

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